molecular formula C7H6ClN3O B170362 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 129872-84-0

2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B170362
CAS No.: 129872-84-0
M. Wt: 183.59 g/mol
InChI Key: BOPHQDOBIRBJOS-UHFFFAOYSA-N
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Description

2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-chloropyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is heated to promote cyclization, leading to the formation of the desired pyrrolopyrimidine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with different nucleophiles, such as amines or thiols, to form corresponding derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form dihydro derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex fused ring systems.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Scientific Research Applications

2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated as a lead compound in drug discovery programs targeting various diseases.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is unique due to its specific substitution pattern and the presence of a chlorine atom, which can be further modified to enhance its biological activity and selectivity. This makes it a valuable scaffold in medicinal chemistry for the development of new therapeutic agents.

Properties

IUPAC Name

2-chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O/c1-11-3-2-4-5(11)6(12)10-7(8)9-4/h2-3H,1H3,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPHQDOBIRBJOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90563391
Record name 2-Chloro-5-methyl-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129872-84-0
Record name 2-Chloro-3,5-dihydro-5-methyl-4H-pyrrolo[3,2-d]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129872-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-methyl-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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